1-(2-(((2-Chlorobenzoyl)amino)AC)carbohydrazonoyl)-2-naphthyl 4-methoxybenzoate
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Overview
Description
1-(2-(((2-Chlorobenzoyl)amino)AC)carbohydrazonoyl)-2-naphthyl 4-methoxybenzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes a chlorobenzoyl group, a naphthyl ring, and a methoxybenzoate moiety. Its unique configuration makes it a subject of interest in synthetic chemistry and potential pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(((2-Chlorobenzoyl)amino)AC)carbohydrazonoyl)-2-naphthyl 4-methoxybenzoate typically involves multiple steps:
Formation of the Chlorobenzoyl Intermediate: The initial step involves the reaction of 2-chlorobenzoic acid with thionyl chloride to form 2-chlorobenzoyl chloride.
Amidation Reaction: The 2-chlorobenzoyl chloride is then reacted with an appropriate amine to form the 2-chlorobenzoyl amide.
Hydrazonation: The amide is further reacted with hydrazine hydrate to form the carbohydrazonoyl intermediate.
Coupling with Naphthyl and Methoxybenzoate: The final step involves coupling the carbohydrazonoyl intermediate with 2-naphthyl 4-methoxybenzoate under specific conditions, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.
Chemical Reactions Analysis
Types of Reactions
1-(2-(((2-Chlorobenzoyl)amino)AC)carbohydrazonoyl)-2-naphthyl 4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorobenzoyl moiety, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted benzoyl derivatives.
Scientific Research Applications
Chemistry
In synthetic chemistry, 1-(2-(((2-Chlorobenzoyl)amino)AC)carbohydrazonoyl)-2-naphthyl 4-methoxybenzoate can be used as a building block for more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the synthesis of novel compounds.
Biology
The compound’s potential biological activity makes it a candidate for research in biochemistry and pharmacology. It could be studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicinal chemistry, this compound might be investigated for its potential therapeutic properties. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which 1-(2-(((2-Chlorobenzoyl)amino)AC)carbohydrazonoyl)-2-naphthyl 4-methoxybenzoate exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The molecular targets could include proteins involved in signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 4-BR-2-(2-(((2-Chlorobenzoyl)amino)AC)carbohydrazonoyl)phenyl 4-methoxybenzoate
- 4-BR-2-(2-(((3-Chlorobenzoyl)amino)AC)carbohydrazonoyl)phenyl 4-ethoxybenzoate
- 4-BR-2-(2-(((4-Chlorobenzoyl)amino)AC)carbohydrazonoyl)phenyl 4-ethoxybenzoate
Uniqueness
1-(2-(((2-Chlorobenzoyl)amino)AC)carbohydrazonoyl)-2-naphthyl 4-methoxybenzoate is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity. Its structure allows for multiple points of modification, making it a versatile compound for various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
CAS No. |
769153-73-3 |
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Molecular Formula |
C28H22ClN3O5 |
Molecular Weight |
515.9 g/mol |
IUPAC Name |
[1-[(E)-[[2-[(2-chlorobenzoyl)amino]acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-methoxybenzoate |
InChI |
InChI=1S/C28H22ClN3O5/c1-36-20-13-10-19(11-14-20)28(35)37-25-15-12-18-6-2-3-7-21(18)23(25)16-31-32-26(33)17-30-27(34)22-8-4-5-9-24(22)29/h2-16H,17H2,1H3,(H,30,34)(H,32,33)/b31-16+ |
InChI Key |
SKBQCFDTPATSJA-WCMJOSRZSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)/C=N/NC(=O)CNC(=O)C4=CC=CC=C4Cl |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C=NNC(=O)CNC(=O)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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